molecular formula C15H17FN2 B6647368 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine

6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine

Cat. No. B6647368
M. Wt: 244.31 g/mol
InChI Key: KCCITAZQQXFUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine is not fully understood. However, it is believed to work by interacting with specific receptors or enzymes in the body, leading to the modulation of various biological pathways. This compound has been shown to have a high affinity for certain receptors, which may explain its potent biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine are diverse. This compound has been shown to modulate the immune system, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine in lab experiments include its potent biological effects and its ability to modulate various biological pathways. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the study of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine. One area of interest is the development of new drugs based on this compound, which may have improved efficacy and reduced side effects compared to existing treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies on the potential toxicity and safety of this compound are also needed to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine involves several steps. The first step is the preparation of 2-chloro-6-fluoropyridine, which is then reacted with the appropriate amine to form the desired product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Scientific Research Applications

The potential applications of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine in scientific research are vast. This compound has been studied extensively for its ability to modulate various biological pathways, including the immune system, inflammation, and cancer. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2/c1-10-7-11(2)13(12(3)8-10)9-17-15-6-4-5-14(16)18-15/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCITAZQQXFUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC2=NC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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